![molecular formula C14H15NO2 B13879265 [4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
[4-(4-Methoxyanilino)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Methoxyanilino)phenyl]methanol is an organic compound that features a methanol group attached to a phenyl ring, which is further substituted with a 4-methoxyanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyanilino)phenyl]methanol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 4-((4-methoxyphenyl)imino)methyl)phenol using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs in an alcohol solvent under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Methoxyanilino)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces various reduced derivatives.
Substitution: Produces substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[4-(4-Methoxyanilino)phenyl]methanol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of [4-(4-Methoxyanilino)phenyl]methanol is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell walls or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
[4-(4-Methoxyanilino)phenyl]methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methanol group and 4-methoxyanilino substitution make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
[4-(4-methoxyanilino)phenyl]methanol |
InChI |
InChI=1S/C14H15NO2/c1-17-14-8-6-13(7-9-14)15-12-4-2-11(10-16)3-5-12/h2-9,15-16H,10H2,1H3 |
Clave InChI |
QOVYRHSYAXACRF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




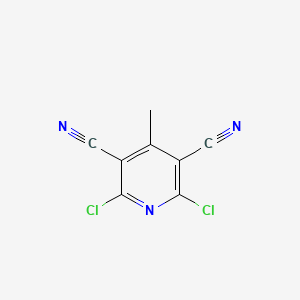

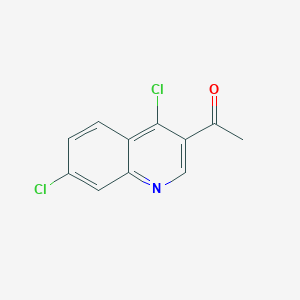

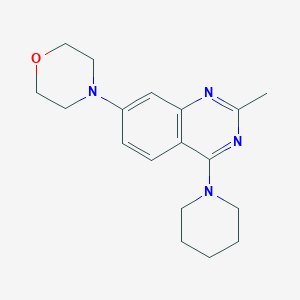
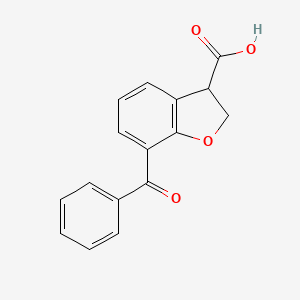

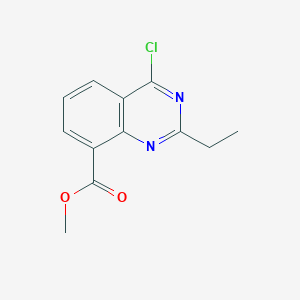
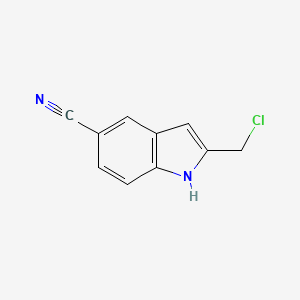
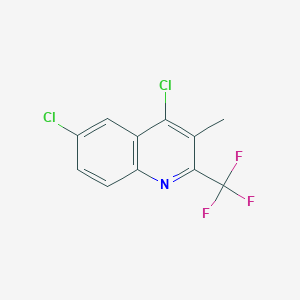
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
